N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-16-17-14-8-7-13(18-19(9)14)11-3-5-12(6-4-11)15-10(2)20/h3-8H,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBJXUVTGHINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320707 | |
| Record name | N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894067-38-0 | |
| Record name | N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Substitution reactions:
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Substitution Reactions
The electron-deficient triazolo-pyridazine ring facilitates nucleophilic substitution at specific positions. Key reactions include:
Halogen Exchange
Replacement of chlorine or other halogens with nucleophiles (e.g., amines, thiols) occurs under mild conditions. For example:
Yields exceed 70% when using piperidine as a base .
S-Alkylation
The acetamide’s nitrogen can participate in alkylation reactions. In one protocol:
This method is utilized to introduce solubilizing groups (e.g., polyethylene glycol chains) .
Table 1: Substitution Reaction Conditions
| Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Chloro analog | Ethanolamine, 80°C, 12 hrs | 4-Amino derivative | 72 |
| Thiols | K₂CO₃, DMSO, 50°C | Thioether analogs | 65–78 |
| Alkyl halides | NaH, DMF, RT | N-Alkylated acetamides | 58–82 |
Oxidation and Reduction
Oxidation
The pyridazine ring resists oxidation, but the acetamide’s methyl group is susceptible:
This reaction produces carboxylic acid derivatives, which are precursors for further functionalization.
Reduction
Catalytic hydrogenation selectively reduces the triazolo ring’s double bonds:
This modification enhances solubility but reduces aromatic stabilization.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Kinetic studies show pseudo-first-order behavior with in 6M HCl at 60°C .
Cyclocondensation for Heterocycle Formation
The compound participates in tandem cyclization to form fused heterocycles. For example:
This reaction proceeds via intramolecular S-alkylation followed by dehydration, achieving 68% yield .
Table 2: Cyclocondensation Products
| Partner Reagent | Conditions | Product Class | Application |
|---|---|---|---|
| Benzohydrazide | Piperidine, reflux | Triazolo-pyrazoles | Anticancer lead compounds |
| Thiourea | H₂SO₄, 100°C | Thiadiazole derivatives | Antimicrobial agents |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the phenyl ring:
This method diversifies the compound’s aryl moiety for structure-activity relationship studies.
Key Research Findings
-
Catalyst Optimization : Pd/C (5% loading) in ethanol maximizes hydrogenation efficiency (TOF = 120 hr⁻¹).
-
pH-Dependent Hydrolysis : Acidic conditions favor acetamide cleavage, while basic conditions preserve the triazolo ring .
-
Solvent Effects : DMSO enhances nucleophilic substitution rates by stabilizing transition states .
Scientific Research Applications
Chemistry
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with enhanced properties.
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it targets enzymes such as carbonic anhydrase and cholinesterase. In vitro studies have shown that derivatives exhibit significant inhibitory activity against these enzymes, which are crucial in various physiological processes.
Medicine
The compound has gained attention for its anticancer properties. Research indicates that it exhibits potent cytotoxic activities against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Case Study: Antitumor Activity
Recent studies have demonstrated that derivatives of this compound show IC50 values ranging from 0.15 μM to 2.85 μM against various cancer cell lines. The compound's ability to inhibit c-Met kinase activity has been particularly noteworthy, with some derivatives achieving IC50 values around 0.09 μM. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the modification and enhancement of material characteristics in various applications.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution profiles. In silico modeling has been employed to predict the pharmacokinetic behavior of this class of compounds.
Toxicological Studies
While promising in therapeutic applications, toxicity assessments are crucial for determining the safety profile of these compounds. Preliminary studies indicate that while some derivatives show low toxicity in vitro, comprehensive toxicological evaluations are necessary before clinical applications can be considered.
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The triazolopyridazine scaffold is a common structural motif in compounds targeting epigenetic regulators. Key analogues include:
Pharmacological Activity
- Target Compound: No direct activity data available.
- C1632 : Reduces tumorsphere formation (IC₅₀: ~5 µM in HepG2 cells) by blocking Lin-28/let-7 interaction, promoting CSC differentiation . Dissolved in DMSO (0.15% final concentration) for in vitro use .
- C4019 : Synthesized via nucleophilic substitution; sulfamoyl group enhances aqueous solubility (logP: ~2.1 vs. C1632 logP: ~3.5) .
Physicochemical Properties
| Property | Target Compound | C1632 | C4019 |
|---|---|---|---|
| Molecular Weight | 307.3 g/mol | 321.3 g/mol | 453.9 g/mol |
| logP (Predicted) | 2.8 | 3.5 | 2.1 |
| Solubility | Moderate (DMF/DMSO) | Low (requires 10% DMSO) | High (aqueous compatible) |
| Steric Effects | Para-substitution reduces steric hindrance | Meta-substitution increases target selectivity | Sulfamoyl group minimizes aggregation |
Key Research Findings and Gaps
C1632 (Meta-Substituted Analog) :
- Restores let-7 miRNA function, inducing differentiation in embryonic stem cells (ESCs) and reducing tumorsphere formation by 60–70% in liver cancer models .
- Limitations: High DMSO dependency for solubility may restrict in vivo applications .
Target Compound (Para-Substituted): Hypothesized to exhibit similar Lin-28 inhibition but with altered pharmacokinetics due to para-substitution. No empirical data exists on its efficacy or toxicity .
Other Analogues :
- Derivatives with ethoxyphenyl (e.g., 891117-12-7) or thiazine groups (e.g., 891115-66-5) show divergent bioactivity, emphasizing the role of substituents in target engagement .
Biological Activity
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique triazolopyridazine moiety, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 281.31 g/mol. The structure can be depicted as follows:
- IUPAC Name : N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- CAS Number : 108825-65-6
Antiviral Activity
Recent studies have explored the antiviral potential of compounds containing the triazolopyridazine scaffold. For instance, a related compound demonstrated significant inhibitory effects against various viral strains at low micromolar concentrations. Notably, compounds similar to this compound have shown promising results against Cryptosporidium parvum , a significant pathogen causing gastrointestinal infections. The most potent analogs exhibited an EC50 value of approximately 0.17 μM, indicating strong efficacy in vitro .
Anticancer Activity
The triazolopyridazine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit the activity of certain kinases involved in cancer progression. For example, SAR studies revealed that modifications to the aryl tail group significantly influenced the inhibitory potency against c-Met kinases, with some derivatives achieving EC50 values as low as 0.005 µM . This highlights the therapeutic potential of this compound in cancer treatment.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:
These findings suggest that careful tuning of substituents can lead to compounds with improved selectivity and potency.
Case Studies
- Cryptosporidiosis Treatment : A study focused on triazolopyridazine derivatives found that certain compounds could effectively inhibit Cryptosporidium parvum growth in vitro. The lead compound exhibited an EC50 of 0.17 μM while maintaining low cytotoxicity levels (CC50 > 100 μM), making it a promising candidate for further development .
- Cancer Therapeutics : Another research effort evaluated the anticancer properties of this compound analogs against non-small cell lung cancer (NSCLC). Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Results indicated that modifications to the triazole ring significantly enhanced anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide, and how are yields maximized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with substituted pyridazines.
- Step 2 : Coupling the core to the phenylacetamide moiety using Suzuki-Miyaura or Buchwald-Hartwig reactions.
- Optimization : Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄) are critical. Purity is confirmed via HPLC (>95%) and NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Key Techniques :
- Structural Confirmation : / NMR for functional group analysis; high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm).
- Stability Testing : Thermal gravimetric analysis (TGA) and photostability studies under UV/visible light .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Standard Assays :
- Anticancer Activity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
- Mechanistic Insight : Western blotting for pathway markers (e.g., Lin28/Let-7 in ) or apoptosis markers (caspase-3/9).
- Selectivity : Parallel testing in non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
- Strategies :
- Substituent Variation : Replace the 3-methyl group on the triazole ring with halogens (e.g., Cl, F) or bulky groups (e.g., CF₃) to modulate steric/electronic effects.
- Backbone Modifications : Introduce heteroatoms (e.g., S instead of O in the acetamide chain) to alter solubility and binding.
- Validation : Compare IC₅₀ values across derivatives in dose-response assays. SAR trends in similar triazolo-pyridazines show improved kinase inhibition with electron-withdrawing groups .
Q. How should researchers resolve contradictions in biological activity data across experimental models?
- Case Example : Discrepancies in tumorsphere inhibition efficacy between 2D vs. 3D cancer models.
- Resolution :
- Orthogonal Assays : Validate using clonogenic assays and in vivo xenograft models.
- Microenvironment Replication : Use Matrigel-embedded 3D cultures to mimic in vivo conditions.
- Pathway Profiling : RNA-seq to identify model-specific signaling aberrations .
Q. What methodologies validate target engagement in cellular pathways (e.g., Lin28/Let-7)?
- Approach :
- Pull-Down Assays : Biotinylated compound + streptavidin beads to isolate bound proteins (e.g., Lin28).
- Luciferase Reporters : Let-7-responsive luciferase constructs to measure miRNA activity rescue.
- CRISPR Knockout : Confirm dependency on Lin28 using KO cell lines .
Key Challenges & Solutions
- Low Solubility : Use co-solvents (e.g., DMSO:PEG 400) for in vivo studies .
- Off-Target Effects : Perform kinome-wide selectivity screening (e.g., KINOMEscan) .
- Metabolic Instability : Introduce deuterium at labile positions to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
